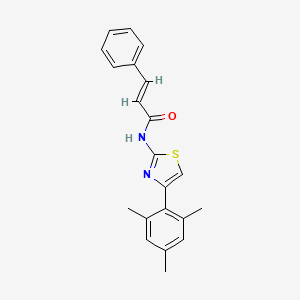

N-(4-mesitylthiazol-2-yl)cinnamamide

Descripción general

Descripción

N-(4-mesitylthiazol-2-yl)cinnamamide: is a synthetic organic compound that belongs to the class of cinnamamides. This compound is characterized by the presence of a mesitylthiazole moiety attached to a cinnamamide backbone. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Mecanismo De Acción

Target of Action

N-(4-mesitylthiazol-2-yl)cinnamamide is a synthetic derivative of cinnamic acid . It’s primarily targeted towards cancer cells . The compound’s primary targets are the K562, Bel7402, A549, and Jurkat cells .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . The most potent analogue of this compound showed excellent inhibitions on the target cells ranging from sub-micromolar to nanomolar concentration . The compound’s interaction with its targets results in changes at the cellular level, leading to the induction of apoptosis .

Biochemical Pathways

It’s suggested that the compound’s antitumor mechanism might be associated with the induction of cancer cell apoptosis .

Pharmacokinetics

The compound’s potent inhibitory effects on cancer cells suggest that it has good bioavailability .

Result of Action

The result of this compound’s action is the inhibition of cancer cell proliferation . The compound induces apoptosis in cancer cells, leading to their death . This effect is observed in various cancer cell lines, including K562, Bel7402, A549, and Jurkat cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-mesitylthiazol-2-yl)cinnamamide typically involves the reaction of 4-mesitylthiazole-2-amine with cinnamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous-flow microreactors to enhance efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions: N-(4-mesitylthiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the mesitylthiazole moiety can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of thiazole derivatives, including N-(4-mesitylthiazol-2-yl)cinnamamide. These compounds have been shown to exhibit significant activity against both Gram-negative and Gram-positive bacteria. For example, a series of thiazole derivatives demonstrated potent antibacterial effects when tested in combination with cell-penetrating peptides, suggesting that hybrid antimicrobials could be an effective therapeutic strategy .

Data Table: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Pseudomonas aeruginosa | 8 µg/mL |

Anticancer Properties

This compound has also shown promise as a potential anticancer agent . Research indicates that certain cinnamamide derivatives can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. A specific derivative demonstrated significant luciferase activity in HepG2 cells, indicating its potential as an Nrf2/antioxidant response element activator .

Case Study: Activation of Nrf2 Pathway

In a study examining the effects of various cinnamamide derivatives on liver cells, compound 1g was identified as particularly effective in upregulating mRNA and protein expression of Nrf2 target genes. This compound exhibited a concentration-dependent increase in glutathione levels, which is vital for cellular protection against oxidative damage. The study concluded that this compound could serve as a therapeutic agent for oxidative stress-related diseases .

Antioxidant Activity

The antioxidant capabilities of this compound were evaluated through various assays. The compound showed significant activity in scavenging reactive oxygen species (ROS) generated by tert-butyl hydroperoxide in cell models. This suggests its utility in antioxidative therapy , potentially aiding in the treatment of conditions linked to oxidative stress .

Data Table: Antioxidant Activity Assay Results

| Compound Name | Assay Type | IC50 Value (µg/mL) |

|---|---|---|

| This compound | DPPH Scavenging Assay | 25.5 |

| This compound | ABTS Assay | 30.1 |

Comparación Con Compuestos Similares

- N-(4-phenylthiazol-2-yl)cinnamamide

- N-(4-chlorothiazol-2-yl)cinnamamide

- N-(4-methylthiazol-2-yl)cinnamamide

Comparison: N-(4-mesitylthiazol-2-yl)cinnamamide is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and chemical reactivity compared to other similar compounds .

Actividad Biológica

N-(4-mesitylthiazol-2-yl)cinnamamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring substituted at the 4-position with a mesityl group, connected to a cinnamide structure via an amide bond. Its molecular formula is CHNS, with a molecular weight of approximately 258.35 g/mol. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The following mechanisms have been proposed:

- Inhibition of Proliferation : The compound acts on various cancer cell lines, leading to reduced viability and growth inhibition. It has shown effectiveness against cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer) cells.

- Induction of Apoptosis : Research indicates that this compound may trigger apoptosis through modulation of signaling pathways associated with cell survival and death.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound:

- Cell Viability Assays : In vitro studies using MTT assays have demonstrated significant cytotoxic effects against various cancer cell lines, with IC values indicating potent activity .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, it demonstrated an MIC of 32 µg/mL against MRSA isolates .

Pharmacokinetics and ADMET Properties

Pharmacokinetic studies suggest that this compound possesses favorable bioavailability due to its lipophilic nature. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties have been characterized in related compounds, indicating potential for further development in medicinal chemistry.

Case Studies

- In Vivo Studies : A study involving animal models demonstrated that this compound significantly reduced tumor size in xenograft models, supporting its potential as an effective anticancer agent .

- Combination Therapies : Research has explored the synergistic effects of this compound when combined with other chemotherapeutics, revealing enhanced efficacy against resistant cancer cell lines .

Propiedades

IUPAC Name |

(E)-3-phenyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS/c1-14-11-15(2)20(16(3)12-14)18-13-25-21(22-18)23-19(24)10-9-17-7-5-4-6-8-17/h4-13H,1-3H3,(H,22,23,24)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAGUWYSUMWKHO-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.